ML-298 discovery and development
ML-298 discovery and development
An In-depth Technical Guide on the Discovery and Development of the GIRK Channel Activator ML297 (ML-298)
Disclaimer: The query for "ML-298" has been interpreted as a likely reference to the G-protein-coupled inwardly rectifying potassium (GIRK) channel activator, ML297 (also known as VU0456810). This document will focus on the discovery, development, and technical specifications of ML297.
Introduction
G-protein-activated inwardly rectifying potassium (GIRK) channels, a family of ion channels also known as Kir3.1-3.4, are critical regulators of neuronal excitability and cardiac rhythm.[1][2] Their activation leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing cellular excitability.[3] This mechanism has implicated GIRK channels in a variety of physiological processes and pathological conditions, including epilepsy, anxiety, pain, and addiction.[4] Despite their therapeutic potential, the development of potent and selective pharmacological modulators has been a long-standing challenge.[2] This guide details the discovery and development of ML297, the first potent and selective small-molecule activator of GIRK1-containing channels.[5]
Discovery of ML297
The discovery of ML297 originated from a high-throughput screening (HTS) campaign designed to identify modulators of GIRK channels.[5][6] The screening utilized a thallium flux assay, a robust method for measuring the activity of potassium channels, in HEK293 cells co-expressing the mGlu₈ receptor and GIRK1/2 channels.[5]
High-Throughput Screening and Lead Identification
The initial screening identified an asymmetrical urea compound, CID736191, as a confirmed activator of GIRK1/2 with a half-maximal effective concentration (EC₅₀) of approximately 1 μM.[5] This compound's modular chemical structure made it an ideal starting point for chemical optimization through iterative parallel synthesis.[5] A diversity-oriented modular design strategy was employed to systematically explore the structure-activity relationship (SAR) by modifying three distinct regions of the parent compound.[5] This effort led to the synthesis and characterization of numerous analogs, ultimately resulting in the identification of ML297 (CID 56642816, VU0456810) as a potent and selective GIRK activator.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for ML297, including its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of ML297
| Channel Subunit | Assay Type | EC₅₀ (nM) | Reference |
| GIRK1/2 | Thallium Flux | 160 | [5][6] |
| GIRK1/2 | Electrophysiology | 233 ± 38 | [7] |
| GIRK1/3 | Thallium Flux | 914 | |
| GIRK1/4 | Thallium Flux | 887 | |
| GIRK2 | Thallium Flux | Inactive | [5] |
| GIRK2/3 | Thallium Flux | Inactive | [8] |
Table 2: Off-Target Activity of ML297
| Target | Assay Type | Activity | Reference |
| hERG | Radioligand Binding | IC₅₀ ≈ 10 μM | [6] |
| 5-HT₂ₑ | Radioligand Binding | Modest Activity at 10 μM | [6] |
| Sigma σ₁ | Radioligand Binding | Modest Activity at 10 μM | [6] |
| GABAₐ | Radioligand Binding | Modest Activity at 10 μM | [6] |
| GABAₐ | Electrophysiology | No Activation | [6] |
Table 3: In Vitro and In Vivo Pharmacokinetic Properties of ML297
| Parameter | Species | Value | Reference |
| Solubility | - | 17.5 μM | [5] |
| Plasma Protein Binding (fu) | Mouse | 0.026 | [5] |
| Liver Microsome Metabolism (ClHEP) | Mouse | 88 mL/min/kg | [5] |
| Plasma Protein Binding (% free) | Rat | 5.0 | [9] |
| Plasma Protein Binding (% free) | Human | 1.0 | [9] |
| Intrinsic Clearance (ClINT) | Rat | 382 mL/min/kg | [9] |
| Hepatic Clearance (ClHEP) | Rat | 59.2 mL/min/kg | [9] |
| Intrinsic Clearance (ClINT) | Human | 43.0 mL/min/kg | [9] |
| Hepatic Clearance (ClHEP) | Human | 14.1 mL/min/kg | [9] |
Experimental Protocols
Thallium Flux Assay for GIRK Channel Activation
This assay is a fluorescence-based method to measure the activity of potassium channels by detecting the influx of thallium (Tl⁺), which acts as a surrogate for K⁺.[10]
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Cell Culture: HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2) are cultured in T-175 flasks.[11]
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Cell Plating: Cells are dislodged, resuspended, and plated into 384-well, clear-bottom, black-walled plates and incubated overnight.[11]
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Dye Loading: The cell culture medium is replaced with a dye-loading buffer containing a Tl⁺-sensitive fluorescent dye (e.g., Thallos AM) and incubated for 1 hour at room temperature.[11]
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Assay Procedure:
-
The dye-loading solution is replaced with an assay buffer.[11]
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The plate is placed in a kinetic plate reader, and baseline fluorescence is measured for 10 seconds.[11]
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The test compound (e.g., ML297) is added, and the plate is incubated for 2 minutes.[11]
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A Tl⁺-stimulus buffer is added, and fluorescence is measured for an additional 2 minutes.[11]
-
-
Data Analysis: The increase in fluorescence, indicative of Tl⁺ influx through open GIRK channels, is used to determine the potency (EC₅₀) of the compound.[11]
Whole-Cell Electrophysiology
This technique directly measures the ion flow through channels in the cell membrane.
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Cell Preparation: HEK293 cells transfected with the GIRK channel subunits of interest are used.[7]
-
Recording Setup:
-
Cells are placed in a recording chamber with a bath solution containing a physiological concentration of ions.[12]
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A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.
-
-
Data Acquisition:
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The cell is voltage-clamped at a holding potential (e.g., -70 mV).[5]
-
The test compound is applied to the bath solution.[5]
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The resulting inward current, carried by K⁺ ions flowing through the activated GIRK channels, is recorded.[5]
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The current-voltage relationship can be determined by applying a series of voltage steps.[5]
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Data Analysis: The magnitude and characteristics of the recorded currents are analyzed to determine the efficacy and mechanism of action of the compound.
Signaling Pathways and Experimental Workflows
GIRK Channel Signaling Pathway
GIRK channels are typically activated by G-protein-coupled receptors (GPCRs). Upon ligand binding, the GPCR activates a heterotrimeric G-protein, causing the dissociation of the Gα and Gβγ subunits. The Gβγ subunit then directly binds to the GIRK channel, leading to its opening.[1] ML297, however, acts as a direct activator of GIRK1-containing channels, independent of G-protein activation.[5][6] This activation still requires the presence of the membrane phospholipid PIP₂.[6]
Caption: GIRK Channel Signaling Pathway.
ML297 Discovery Workflow
The discovery of ML297 followed a systematic workflow beginning with a large-scale screen and progressing through chemical optimization and detailed characterization.
Caption: ML297 Discovery Workflow.
Conclusion
ML297 represents a significant advancement in the field of ion channel pharmacology, providing a potent and selective tool for probing the function of GIRK1-containing channels. Its discovery through a systematic HTS and chemical optimization campaign highlights the power of modern drug discovery platforms. The detailed characterization of its mechanism of action and in vivo properties has established ML297 as a valuable research tool and a potential starting point for the development of novel therapeutics targeting a range of neurological disorders.[5] The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working in this area.
References
- 1. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 5. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Table 3, In vitro DMPK Profile of ML297 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Thallium Flux Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
